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Compound of Interest

Compound Name: 1-(4-Benzyloxyphenyl)-2-thiourea

Cat. No.: B1271019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(4-Benzyloxyphenyl)-2-thiourea. Due to the absence of publicly available

experimental spectra for this specific molecule, this document presents a predictive dataset

based on the analysis of structurally similar compounds and established principles of

spectroscopic interpretation. The information herein is intended to serve as a valuable

reference for researchers involved in the synthesis, characterization, and application of novel

thiourea derivatives in drug discovery and development.

Chemical Structure
IUPAC Name: 1-(4-(benzyloxy)phenyl)thiourea Molecular Formula: C₁₄H₁₄N₂OS Molecular

Weight: 258.34 g/mol

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 1-(4-
Benzyloxyphenyl)-2-thiourea. These predictions are derived from known spectral data of

analogous compounds containing benzyloxy, phenyl, and thiourea functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.5 (broad s) Singlet (broad) 1H NH

~8.0 (broad s) Singlet (broad) 2H NH₂

~7.45 - 7.30 Multiplet 5H
Phenyl-H (benzyl

group)

~7.25 Doublet (J ≈ 8.5 Hz) 2H
Ar-H (ortho to

NHCSNH₂)

~7.00 Doublet (J ≈ 8.5 Hz) 2H Ar-H (ortho to OCH₂)

~5.10 Singlet 2H O-CH₂-Ph

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~182.0 C=S

~156.0 Ar-C (para to NHCSNH₂)

~137.5 Quaternary Ar-C (benzyl group)

~131.0 Ar-C (ortho to OCH₂)

~128.8 Ar-CH (benzyl group)

~128.2 Ar-CH (benzyl group)

~127.9 Ar-CH (benzyl group)

~125.0 Ar-C (ipso to NHCSNH₂)

~115.5 Ar-CH (ortho to NHCSNH₂)

~70.0 O-CH₂-Ph

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretching (NH and NH₂)

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Medium Aliphatic C-H stretching (CH₂)

~1600 Medium-Strong Aromatic C=C stretching

~1510 Strong N-H bending

~1240 Strong C-O stretching (aryl ether)

~1170 Medium-Strong C=S stretching

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

258.08 [M]⁺ (Molecular Ion)

167.05 [M - C₇H₇]⁺ (Loss of benzyl group)

91.05 [C₇H₇]⁺ (Benzyl cation)

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Benzyloxyphenyl)-2-thiourea
in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.
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Use a standard single-pulse experiment with a 30-degree pulse width.

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

Collect 16 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 200 ppm.

Use a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.

Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-

noise ratio.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ =

2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid

samples. Place a small amount of the crystalline 1-(4-Benzyloxyphenyl)-2-thiourea directly

onto the ATR crystal.

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
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Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum using the

instrument's software.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-

Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) source.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

Set the mass range to scan from m/z 50 to 500.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions.

Calculate the elemental composition from the accurate mass measurement to confirm the

molecular formula.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 1-(4-
Benzyloxyphenyl)-2-thiourea using the described spectroscopic techniques.
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Caption: Workflow for Spectroscopic Structure Confirmation.

To cite this document: BenchChem. [Spectroscopic Profiling of 1-(4-Benzyloxyphenyl)-2-
thiourea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271019#spectroscopic-data-nmr-ir-mass-spec-of-1-
4-benzyloxyphenyl-2-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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